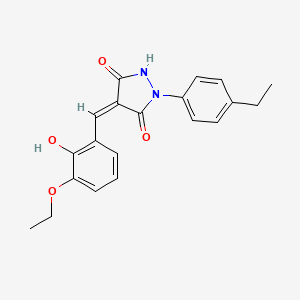![molecular formula C17H26N2O B5149223 N-[2-(1-piperidinyl)ethyl]-4-propylbenzamide](/img/structure/B5149223.png)
N-[2-(1-piperidinyl)ethyl]-4-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-piperidinyl)ethyl]-4-propylbenzamide, also known as NPPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been shown to have various biochemical and physiological effects.
作用機序
N-[2-(1-piperidinyl)ethyl]-4-propylbenzamide is a potent inhibitor of chloride channels, which are important for the regulation of ion transport across cell membranes. It has been shown to inhibit both voltage-gated and Ca2+-activated chloride channels. N-[2-(1-piperidinyl)ethyl]-4-propylbenzamide binds to a specific site on the chloride channel and prevents chloride ions from passing through the channel, leading to a decrease in chloride ion conductance.
Biochemical and Physiological Effects:
N-[2-(1-piperidinyl)ethyl]-4-propylbenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to modulate the activity of ion channels and affect cell volume regulation. In addition, N-[2-(1-piperidinyl)ethyl]-4-propylbenzamide has been shown to have anti-inflammatory effects and has been used in studies on the regulation of immune responses.
実験室実験の利点と制限
N-[2-(1-piperidinyl)ethyl]-4-propylbenzamide is a potent and specific inhibitor of chloride channels, making it a useful tool for studying the role of chloride channels in various biological processes. However, it is important to note that N-[2-(1-piperidinyl)ethyl]-4-propylbenzamide may have off-target effects and should be used with caution. In addition, the use of N-[2-(1-piperidinyl)ethyl]-4-propylbenzamide in experiments may be limited by its solubility and stability.
将来の方向性
There are several future directions for the use of N-[2-(1-piperidinyl)ethyl]-4-propylbenzamide in scientific research. One potential application is in the study of the role of chloride channels in cancer progression and metastasis. N-[2-(1-piperidinyl)ethyl]-4-propylbenzamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting that it may have potential as a therapeutic agent for cancer. In addition, N-[2-(1-piperidinyl)ethyl]-4-propylbenzamide may be useful in the study of the regulation of ion channels in the nervous system and the role of chloride channels in neurological disorders. Further research is needed to fully understand the potential applications of N-[2-(1-piperidinyl)ethyl]-4-propylbenzamide in scientific research.
In conclusion, N-[2-(1-piperidinyl)ethyl]-4-propylbenzamide is a potent inhibitor of chloride channels that has been widely used in scientific research. It has various biochemical and physiological effects and has potential applications in the study of cancer, neurological disorders, and immune responses. While there are limitations to its use in experiments, N-[2-(1-piperidinyl)ethyl]-4-propylbenzamide remains a valuable tool for researchers studying the regulation of ion channels and the role of chloride channels in biological processes.
合成法
N-[2-(1-piperidinyl)ethyl]-4-propylbenzamide can be synthesized by reacting 4-propylbenzoic acid with thionyl chloride to form 4-propylbenzoyl chloride. The resulting compound is then reacted with N-(2-aminoethyl)piperidine to form N-[2-(1-piperidinyl)ethyl]-4-propylbenzamide.
科学的研究の応用
N-[2-(1-piperidinyl)ethyl]-4-propylbenzamide has been used in various scientific research applications, including studies on the regulation of ion channels, cell volume regulation, and the effects of osmotic stress on cells. It has also been used in studies on the role of chloride channels in cystic fibrosis and other diseases.
特性
IUPAC Name |
N-(2-piperidin-1-ylethyl)-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-2-6-15-7-9-16(10-8-15)17(20)18-11-14-19-12-4-3-5-13-19/h7-10H,2-6,11-14H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVYWQXWYKQFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-methoxyethyl)-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5149142.png)
![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5149149.png)

![4-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5149166.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(4-morpholinyl)-2-propanol hydrochloride](/img/structure/B5149178.png)

![ethyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5149185.png)
![5-[(3-bromobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5149186.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanone hydrobromide](/img/structure/B5149192.png)
![7,8-dimethoxy-5-(4-methylphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5149196.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5149201.png)
![3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B5149207.png)